molecular formula C8H18ClNO B2955526 trans 2-(4-Aminocyclohexyl)ethanol hydrochloride CAS No. 2007925-20-2

trans 2-(4-Aminocyclohexyl)ethanol hydrochloride

Cat. No.: B2955526
CAS No.: 2007925-20-2
M. Wt: 179.69
InChI Key: SQFIQDIAYQRZHX-KMMPGQJCSA-N
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Description

trans 2-(4-Aminocyclohexyl)ethanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cyclohexane, featuring an amino group and an ethanol group attached to the cyclohexane ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Safety and Hazards

The compound has a signal word of “Warning”. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound offers potential for drug discovery, synthesis of new compounds, and investigation of biological processes. It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of high-pressure reactors and continuous flow systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans 2-(4-Aminocyclohexyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ethanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-(4-aminocyclohexyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFIQDIAYQRZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007925-20-2
Record name 2-[rac-(1r,4r)-4-aminocyclohexyl]ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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